
Antalarmin
Übersicht
Beschreibung
Es wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Auswirkungen von Stress und Angst zu untersuchen, da es den CRH1-Rezeptor blockiert und so die Freisetzung von adrenocorticotropen Hormon (ACTH) als Reaktion auf chronischen Stress reduziert . Diese Verbindung hat sich als vielversprechend erwiesen, um die negativen gesundheitlichen Folgen von chronischem Stress zu reduzieren, darunter Angstzustände, Depressionen und Drogenabhängigkeit .
Vorbereitungsmethoden
Die Synthese von Antalarmin umfasst mehrere Schritte. Die Verbindung ist ein enger Analogon von CP-154,526, das erstmals 1997 beschrieben wurde . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt erhalten wird . Industrielle Produktionsverfahren für this compound sind nicht allgemein dokumentiert, aber sie umfassen wahrscheinlich ähnliche Syntheserouten mit Optimierungen für die großtechnische Produktion .
Analyse Chemischer Reaktionen
Antalarmin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: This compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Antalarmin is a non-peptide drug that functions as a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist . It readily crosses the blood-brain barrier and has a high affinity for CRHR1 (Ki = 0.8 nM) . this compound has been widely used in animal research to investigate the effects of corticotropin-releasing hormone (CRH) on various conditions . CRHR1 antagonists, including this compound, have been clinically used for more than three decades for a variety of conditions .
Scientific Research Applications
This compound has been tested in both in vitro and in vivo studies for a variety of applications.
Anxiety and Stress:
- This compound has demonstrated anxiolytic effects in animal models, producing results similar to clinically effective anxiolytics .
- It reduced conditioned freezing behavior in conditioned fear models, suggesting that it blocked the development and expression of conditioned fear, implicating CRH1 receptors in both processes .
- Oral administration of this compound (3–30 mg/kg) significantly reduced immobility in a rat model of behavioral despair, with effects similar to the selective serotonin reuptake inhibitor (SSRI) fluoxetine .
- Pre-treating rats with this compound inhibited increases in plasma adrenocorticotropic hormone (ACTH) following CRH injection, with no effect on baseline levels .
- Chronic administration of this compound lowered basal ACTH and corticosterone levels in rats, resulting in reduced adrenocortical responsiveness to ACTH .
- In primates, this compound inhibited increases in plasma ACTH and prevented the anxiety response produced by a social stressor .
- This compound has been shown to inhibit increases in extracellular cortical norepinephrine induced by rat tail pinch, suggesting that CRH1 receptors may be implicated in stress-evoked norepinephrine release in the cortex .
Depression:
- CRHR1 antagonists have been tested for the treatment of depression .
- When combined with an SSRI antidepressant, this compound showed more positive results, suggesting a potential for synergistic effect .
- Phase II/III clinical trials are undergoing or have been completed for depression .
Endometriosis:
- Treatment with this compound significantly reduced the size (67% decrease) and number (30% decrease) of endometriotic vesicles in rats .
- This compound also prevented the increase in CRH and CRHR1 mRNA within endometriotic vesicles but not of glucocorticoid receptor .
Inflammation:
- Intraperitoneal (i.p.) administration of this compound in rats significantly inhibited the inflammation caused by subcutaneous administration of carrageenan, as measured by leukocyte concentrations .
- Pre-treatment with this compound inhibited the CRH-stimulated induction of mast cell degranulation in a rat skin mast cell activation model, suggesting pro-inflammatory properties of CRH .
- This compound also blocked the vascular permeability and mast cell degranulation response induced by intradermal Urocortin .
- Chronic this compound treatment also showed anti-inflammatory effects and has been suggested as having potential uses in the treatment of inflammatory conditions such as arthritis, as well as stress-induced gastrointestinal ulcers and irritable bowel syndrome .
Neurodegeneration:
- Administration of this compound (10 nM) completely blocked the CRH-induced apoptosis response and inhibited Fas ligand expression in PC12 cells .
Addiction:
- This compound did prevent dose escalation with prolonged use in tests on cocaine-addicted rats, suggesting that it might stabilize cocaine use and prevent it increasing over time, although without consistently reducing it .
- This compound also showed positive effects in reducing withdrawal syndrome from chronic opioid use, and significantly reduced self-administration of ethanol in ethanol-addicted rodents .
Other applications:
- CRHR1 antagonists have been tested for the treatment of irritable bowel syndrome (IBS) . Phase II/III clinical trials are undergoing or have been completed for IBS .
- This compound has been used to study the role of CRH in reproduction, sleep disorders, and addictive disorders .
- It may have potential uses in the treatment of stress-induced hypertension .
Table of Applications
Application | Description | Model | Outcome |
---|---|---|---|
Anxiety | Reduced conditioned freezing behavior, reduced immobility in behavioral despair models | Conditioned fear models, rat behavioral despair model | Anxiolytic effects, blocked development and expression of conditioned fear, similar effects to SSRI fluoxetine |
Depression | Synergistic effect when combined with SSRI antidepressant | N/A | Potential treatment for depression |
Endometriosis | Reduced size and number of endometriotic vesicles | Rat model | Significant reduction in endometriotic vesicles |
Inflammation | Inhibited inflammation caused by carrageenan, inhibited mast cell degranulation | Rat model | Anti-inflammatory effects, potential treatment for inflammatory conditions |
Neurodegeneration | Blocked CRH-induced apoptosis | PC12 cells | Neuroprotective effects |
Addiction | Prevented dose escalation of cocaine, reduced withdrawal syndrome from opioids, reduced self-administration of ethanol | Cocaine-addicted rats, opioid-dependent rodents, ethanol-addicted rodents | Potential to stabilize cocaine use, reduce opioid withdrawal, and reduce ethanol consumption |
Irritable Bowel Syndrome | N/A | N/A | Potential treatment for IBS |
Wirkmechanismus
Antalarmin exerts its effects by blocking the CRH1 receptor, which is involved in the body’s response to stress . By inhibiting this receptor, this compound reduces the release of ACTH, which in turn decreases the production of glucocorticoids like cortisol . This mechanism helps mitigate the physiological and behavioral responses to chronic stress . The molecular targets of this compound include the CRH1 receptor and associated signaling pathways, such as the adenylyl cyclase and cAMP pathways .
Vergleich Mit ähnlichen Verbindungen
Antalarmin ist strukturell ähnlich anderen CRH1-Antagonisten wie CP-154,526 . Beide Verbindungen haben einen Pyrrolopyrimidinkern gemeinsam und zeigen ähnliche pharmakologische Eigenschaften . this compound ist einfacher zu synthetisieren und hat sich in bestimmten Studien als effektiver erwiesen . Andere ähnliche Verbindungen umfassen:
CP-154,526: Ein enges Analogon mit ähnlichen Eigenschaften, aber einer komplexeren Synthese.
NBI-27914: Ein weiterer CRH1-Antagonist mit einer anderen chemischen Struktur, aber ähnlichen Wirkungen.
Die Einzigartigkeit von this compound liegt in seiner einfachen Synthese und seiner Wirksamkeit bei der Reduzierung stressbedingter Reaktionen .
Biologische Aktivität
Antalarmin is a non-peptide antagonist of the corticotropin-releasing hormone (CRH) receptor type 1 (CRH-R1), primarily studied for its effects on the hypothalamic-pituitary-adrenal (HPA) axis and its potential applications in treating stress-related disorders. By blocking CRH-R1, this compound reduces the release of adrenocorticotropic hormone (ACTH), thereby modulating the body’s response to stress.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties across different species. In male Wistar rats, a dose of 5 mg/kg resulted in an oral bioavailability of approximately 27% and a high volume of distribution (105 L/kg) with a total clearance rate of 36 ml/min/kg. In contrast, studies in macaques showed an oral bioavailability of 19%, a total clearance of 4.5 L/hr/kg, and an elimination half-life of 7.8 hours after administration of 20 mg/kg .
Table 1: Pharmacokinetic Parameters of this compound
Species | Dose (mg/kg) | Oral Bioavailability (%) | Total Clearance (L/hr/kg) | Elimination Half-Life (hours) |
---|---|---|---|---|
Wistar Rats | 5 | 27 | 36 ml/min/kg | Not specified |
Macaques | 20 | 19 | 4.5 | 7.8 |
Effects on the HPA Axis
This compound has been shown to significantly inhibit the stress-induced increases in plasma ACTH and cortisol levels in both animal models and non-human primates. In studies involving rhesus monkeys, this compound effectively reduced behavioral signs of stress as well as plasma ACTH and cortisol responses to exogenous CRH stimulation .
In rodent models, administration of this compound has demonstrated a decrease in basal levels of ACTH and corticosterone after prolonged treatment, indicating a potential role in reducing chronic stress responses .
Neurochemical Effects
This compound also influences various neurochemical pathways. Research indicates that it reduces immobility in rat models of behavioral despair, akin to the effects observed with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine . Furthermore, it has been shown to inhibit increases in extracellular norepinephrine levels induced by stressors, suggesting its potential anxiolytic properties .
Neuroprotection
There is emerging evidence that CRH antagonists like this compound may offer neuroprotective benefits. For instance, studies on PC12 cells demonstrated that this compound could block CRH-induced apoptosis and inhibit the expression of pro-apoptotic markers, suggesting its utility in conditions characterized by neurodegeneration .
Table 2: Summary of Biological Effects
Biological Effect | Observed Outcome |
---|---|
Inhibition of ACTH Release | Significant reduction in plasma ACTH levels |
Anxiolytic Activity | Reduced immobility in behavioral despair models |
Neuroprotection | Blocked CRH-induced apoptosis in PC12 cells |
Modulation of Norepinephrine Levels | Inhibition of stress-induced norepinephrine increases |
Case Study: Stress Response Modulation
In a controlled study involving rhesus monkeys, this compound was administered prior to exposure to social stressors. The results indicated a marked decrease in both physiological (ACTH and cortisol levels) and behavioral stress responses compared to control groups receiving no treatment. This study underscores the potential for this compound as a therapeutic agent for managing stress-related disorders .
Case Study: Behavioral Despair Model
In another study using rat models, varying doses of this compound were tested for their effects on behaviors indicative of depression. The results showed that doses ranging from 3 to 30 mg/kg significantly reduced immobility times compared to untreated controls, highlighting its potential as an antidepressant-like agent .
Eigenschaften
IUPAC Name |
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5/h13-14H,9-12H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPROWGEHNVJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166241 | |
Record name | Antalarmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157284-96-3 | |
Record name | Antalarmin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157284-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antalarmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157284963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antalarmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Antalarmin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3DNT7X7YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.